

A Comparative Analysis of Isotopic Purity in Commercial Ethionamide Sulfoxide-D3 Lots

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Compound of Interest

Compound Name: *Ethionamide sulfoxide-D3*

Cat. No.: *B15599479*

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This guide provides a comprehensive evaluation of the isotopic purity of different commercially available lots of **Ethionamide sulfoxide-D3**, a critical internal standard for pharmacokinetic and metabolic studies of the anti-tuberculosis drug Ethionamide. The accurate assessment of isotopic enrichment is paramount for ensuring data integrity and reliability in preclinical and clinical research.^{[1][2]} This document outlines the experimental protocols used for this evaluation, presents a comparative analysis of hypothetical lots, and visualizes the analytical workflow.

Comparative Isotopic Purity Data

The isotopic purity of three distinct, hypothetical commercial lots of **Ethionamide sulfoxide-D3** was determined using High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS). The results, summarized in Table 1, highlight the variability that can be observed between different manufacturing batches.

Table 1: Isotopic Purity of Different **Ethionamide Sulfoxide-D3** Lots

Lot Number	M+0 Abundance (%)	M+1 Abundance (%)	M+2 Abundance (%)	M+3 (D3) Abundance (%)	Isotopic Purity (%)
Lot A	0.5	1.2	2.5	95.8	95.8
Lot B	0.2	0.8	1.0	98.0	98.0
Lot C	0.8	1.5	3.0	94.7	94.7

Note: Data is hypothetical and for illustrative purposes.

Experimental Protocols

The determination of isotopic purity was conducted using two primary analytical techniques: High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS) for quantitative analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for confirmation of the deuterium labeling position.[2][3]

High-Resolution Liquid Chromatography-Mass Spectrometry (LC-HRMS)

This method is essential for separating the analyte of interest from potential impurities and for accurately measuring the relative proportions of different isotopic species.[1][4][5]

- Sample Preparation: Each lot of **Ethionamide sulfoxide-D3** was accurately weighed and dissolved in a suitable solvent, such as methanol or acetonitrile, to a final concentration of 1 mg/mL. A subsequent dilution to 1 µg/mL was prepared for LC-HRMS analysis.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
 - Mobile Phase A: 0.1% formic acid in water
 - Mobile Phase B: 0.1% formic acid in acetonitrile

- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min
- Column Temperature: 40 °C
- Injection Volume: 2 µL
- Mass Spectrometry (MS) Conditions:
 - Instrument: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, was used.[5][6]
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Scan Range: m/z 100-300
 - Resolution: > 60,000 FWHM
 - Data Acquisition: Full scan mode to capture all isotopic peaks.
- Data Analysis:
 - The extracted ion chromatogram (EIC) for the [M+H]⁺ ion of Ethionamide sulfoxide (C₈H₁₀N₂OS) and its deuterated analogue (C₈H₇D₃N₂OS) was generated.
 - The mass spectra corresponding to the chromatographic peak were averaged.
 - The peak areas for the M+0, M+1, M+2, and M+3 isotopic peaks were integrated.
 - The isotopic purity was calculated as the percentage of the D₃-labeled species relative to the sum of all isotopic species.

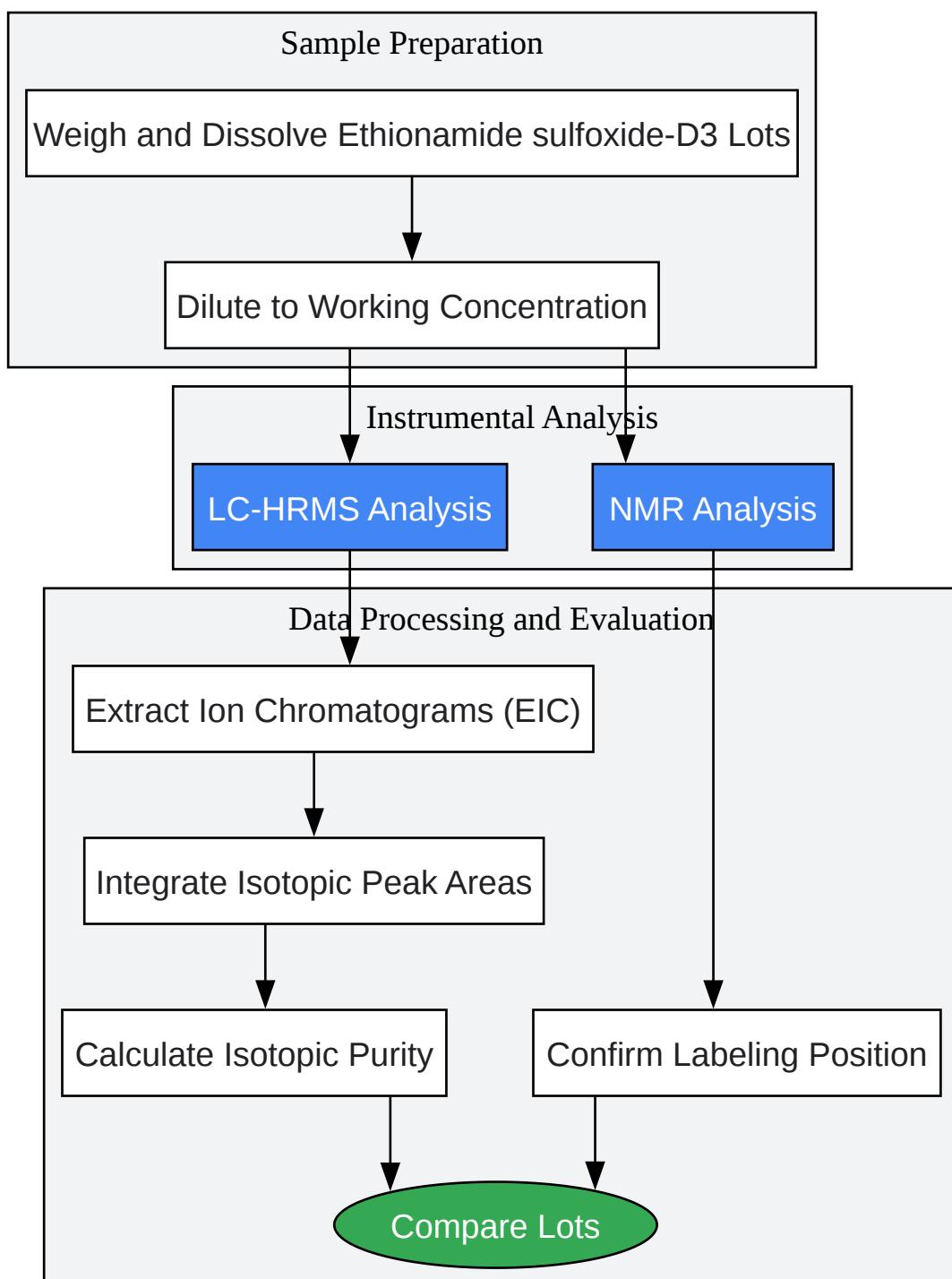
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is employed to confirm the position of the deuterium labels within the molecular structure.

- Sample Preparation: Approximately 5-10 mg of each lot was dissolved in a deuterated solvent (e.g., DMSO-d6 or Chloroform-d).
- Instrumentation: A 400 MHz or higher NMR spectrometer.
- Experiments:
 - ^1H NMR: To observe the absence of proton signals at the sites of deuteration.
 - ^2H NMR: To directly observe the deuterium signals and confirm their chemical environment.
- Data Analysis: The ^1H NMR spectra were analyzed to confirm the disappearance or reduction in the integration of the signals corresponding to the protons that have been replaced by deuterium. The ^2H NMR provides direct evidence of the deuterium incorporation at the expected positions.

Analytical Workflow and Signaling Pathway Diagrams

To provide a clear visual representation of the analytical process, the following diagrams were generated using Graphviz.



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